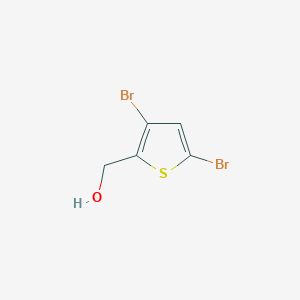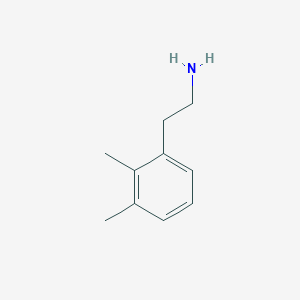
Cy2 dic18 (7)
Overview
Description
Cy2 DiC18 (7) is a member of the cyanine dye series, widely used as a fluorescent marker for biomolecules. This compound can interact with biomolecules and bind to double-helical deoxyribonucleic acid through intercalation, exhibiting enhanced fluorescence upon binding . The molecular formula of Cy2 DiC18 (7) is C55H87IN2O2, and it has a molecular weight of 935.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanine dyes, including Cy2 DiC18 (7), typically involves the condensation of quaternary ammonium salts with heterocyclic compounds. The process often includes the use of N-hydroxysuccinimide esters, which are commercially available . The reaction conditions usually require an inert atmosphere, such as argon, and solvents like N,N-dimethylformamide to ensure high yields and stability of the dyes .
Industrial Production Methods: Industrial production of Cy2 DiC18 (7) involves large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Cy2 DiC18 (7) primarily undergoes intercalation reactions with double-helical deoxyribonucleic acid, where it inserts itself between the base pairs of the deoxyribonucleic acid . This intercalation enhances the fluorescence of the dye, making it a valuable tool for various biological applications .
Common Reagents and Conditions: The common reagents used in the reactions involving Cy2 DiC18 (7) include deoxyribonucleic acid, various buffers, and solvents like dimethyl sulfoxide. The reactions are typically carried out under mild conditions to preserve the integrity of the biomolecules .
Major Products Formed: The major product formed from the interaction of Cy2 DiC18 (7) with deoxyribonucleic acid is a fluorescent complex that can be used for imaging and analytical purposes .
Scientific Research Applications
Cy2 DiC18 (7) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism by which Cy2 DiC18 (7) exerts its effects involves the intercalation of the dye into double-helical deoxyribonucleic acid. This intercalation enhances the fluorescence of the dye, allowing it to be used as a marker for various biological processes . The molecular targets of Cy2 DiC18 (7) include nucleic acids and proteins, which it binds to through non-covalent interactions .
Comparison with Similar Compounds
- Cy3
- Cy5
- DyLight DY547
- DyLight DY647
Comparison: Cy2 DiC18 (7) is unique in its ability to bind to double-helical deoxyribonucleic acid through intercalation, which significantly enhances its fluorescence . Compared to other cyanine dyes like Cy3 and Cy5, Cy2 DiC18 (7) offers a different fluorescence efficiency and stability, making it suitable for specific applications . The DyLight dyes, such as DY547 and DY647, also exhibit sequence-dependent fluorescence but with different intensities and lifetimes compared to Cy2 DiC18 (7) .
Properties
IUPAC Name |
(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H101N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFGEVSXGLBAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H101BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B3278309.png)

![6-Phenylimidazo[1,2-a]pyridin-8-amine](/img/structure/B3278344.png)





![N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine](/img/structure/B3278390.png)

![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)
![3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine](/img/structure/B3278411.png)
